molecular formula C13H24N6 B14134972 3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 89292-95-5

3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B14134972
CAS No.: 89292-95-5
M. Wt: 264.37 g/mol
InChI Key: ZMCSEXZPLSVZEF-UHFFFAOYSA-N
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Description

3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a heterocyclic compound that features a piperazine ring substituted with a cyclohexylmethyl group and a triazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern and the presence of both piperazine and triazole rings. This combination of structural features may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

89292-95-5

Molecular Formula

C13H24N6

Molecular Weight

264.37 g/mol

IUPAC Name

3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C13H24N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h11H,1-10H2,(H3,14,15,16,17)

InChI Key

ZMCSEXZPLSVZEF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCN(CC2)C3=NNC(=N3)N

Origin of Product

United States

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